molecular formula C14H14N2O3 B2858988 {[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid CAS No. 1239776-00-1

{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid

Cat. No.: B2858988
CAS No.: 1239776-00-1
M. Wt: 258.277
InChI Key: IKXHBLBNOQYKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid typically involves multiple steps starting from acyclic starting materials. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness may confer distinct biological and chemical properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)14-15-10(2)7-12(16-14)19-8-13(17)18/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXHBLBNOQYKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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